3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound “3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one” features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a conjugated (Z)-configured methylidene bridge. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A nitrogen-rich heterocyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.
- Thiazolidinone substituent: The 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group introduces sulfur and oxygen functionalities, which enhance hydrogen-bonding and hydrophobic interactions.
- Substituents: The 9-methyl group on the pyrido-pyrimidinone and the 2-phenoxy group modulate steric and electronic properties, influencing solubility and target binding.
Its design aligns with derivatives targeting enzymes like cyclooxygenase or antimicrobial pathways .
Properties
Molecular Formula |
C22H19N3O3S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S2/c1-13(2)25-21(27)17(30-22(25)29)12-16-19(28-15-9-5-4-6-10-15)23-18-14(3)8-7-11-24(18)20(16)26/h4-13H,1-3H3/b17-12- |
InChI Key |
SPZLIGOHWNFGIP-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis and microwave irradiation have been explored to enhance reaction rates and yields . These methods are particularly useful in reducing the environmental impact and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various substituted pyrimidines, thiazolidines, and sulfoxides, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
Antidiabetic Activity
Research has demonstrated that thiazolidine derivatives exhibit antihyperglycemic effects. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of similar compounds and their evaluation as potential antidiabetic agents. The structural modifications in the thiazolidine ring can enhance glucose uptake and insulin sensitivity in diabetic models .
Anticancer Potential
The pyrimidine framework is known for its role in anticancer drug development. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may interact with specific cellular pathways involved in tumor growth, although further research is necessary to elucidate its mechanism of action.
Agricultural Applications
The compound's biological activity extends to agricultural sciences, where it may be utilized as a pesticide or herbicide. Its structure suggests potential efficacy against plant pathogens or pests, which could be explored through bioassays to determine its effectiveness in agricultural settings.
Material Science Applications
In material science, compounds with thiazolidine and pyrimidine structures can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using this compound could lead to novel materials with specialized functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Thiazolidinone Substituents
Pyrido-Pyrimidinone Modifications
- Phenoxy vs.
- Morpholine Derivatives: ’s morpholinylethylamino group significantly enhances aqueous solubility, making it suitable for intravenous formulations .
Hypothesized Bioactivity
- Anti-Inflammatory Activity: ’s pyrazolo-pyrimidinones demonstrate efficacy, suggesting the target compound may share similar mechanisms .
- Antimicrobial Potential: Thiazolidinone derivatives in exhibit antimicrobial action, likely due to thione sulfur’s interaction with microbial enzymes .
Biological Activity
The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure includes a thiazolidine ring, which is known for various biological activities, particularly in oncology.
Biological Activity Overview
Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. For instance, compounds similar to the one have shown significant anti-glioma activity by reducing cell viability in glioblastoma multiforme cells .
-
Mechanisms of Action : The proposed mechanisms by which these compounds exert their effects include:
- Inhibition of Ribonucleotide Reductase (RR) : Some thiazolidine derivatives act as inhibitors of RR, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells .
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antitumor Efficacy
A study conducted by Da Silva et al. evaluated the anti-glioma activity of various thiazolidine derivatives. The results indicated that specific derivatives exhibited potent cytotoxic effects against glioblastoma multiforme cells through mechanisms involving apoptosis and cell cycle arrest .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9b | 5.0 | U87MG |
| 9e | 3.5 | U251 |
| 9g | 4.0 | A172 |
| 10e | 6.0 | T98G |
Synthesis and Structural Modifications
The synthesis of the target compound involves a one-pot multi-component reaction (MCR), which has been optimized for yield and purity. The use of BF3 and p-toluenesulfonic acid as catalysts has proven effective in generating thiazolidinone derivatives with significant biological activity .
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions:
- Step 1 : Knoevenagel condensation between a pyrido[1,2-a]pyrimidin-4-one precursor and a thiazolidinone derivative to form the (Z)-configured methylidene bridge .
- Step 2 : Functionalization of the phenoxy group at position 2 via nucleophilic aromatic substitution .
- Characterization :
-
NMR spectroscopy (1H, 13C, and heteronuclear experiments) to confirm regiochemistry and stereochemistry.
-
LC-MS to verify molecular weight and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Intermediate Key Reagents/Conditions Characterization Data Pyrido-pyrimidinone precursor 9-methyl-2-phenoxy substitution 1H NMR (δ 8.2–8.5 ppm, aromatic H) Thiazolidinone derivative 3-isopropyl, 2-thioxo group IR: ν 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
Q. How is the Z-configuration of the methylidene bridge confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using SHELXL (via WinGX suite) provides unambiguous proof of stereochemistry .
- NOESY NMR : Cross-peaks between the thiazolidinone proton and the pyrido-pyrimidinone methyl group support the Z-configuration .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl/thione signals (δ 165–180 ppm) .
- IR spectroscopy : Detect C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., overlapping signals) be resolved?
- Heteronuclear NMR : Use HSQC and HMBC to correlate ambiguous protons with neighboring carbons .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Crystallographic refinement : Resolve ambiguities via SHELXL’s least-squares minimization and displacement parameter analysis .
Q. What strategies optimize reaction yields for the thiazolidinone-pyrrolopyrimidine condensation?
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent polarity, and catalyst loading . Example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF/EtOH mixtures | 3:1 DMF/EtOH |
- Flow chemistry : Enhance reproducibility and scalability using continuous-flow reactors for exothermic steps .
Q. How can computational methods predict bioactivity or stability of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases or antimicrobial enzymes) using AutoDock Vina .
- QSAR modeling : Corrogate thiazolidinone substituents (e.g., isopropyl vs. methoxyethyl) with logP and IC50 values .
- Degradation studies : Simulate hydrolytic stability under physiological pH (e.g., pH 7.4 buffer at 37°C) via HPLC monitoring .
Q. What are the challenges in resolving crystal packing effects for this compound?
- Twinned crystals : Use SHELXL’s TWIN command to refine data with overlapping lattices .
- Disorder modeling : Apply PART instructions to model flexible substituents (e.g., phenoxy groups) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts) using CrystalExplorer .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
